

# aminophylline as a complex of theophylline and ethylenediamine

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## Compound of Interest

Compound Name: Aminophylline

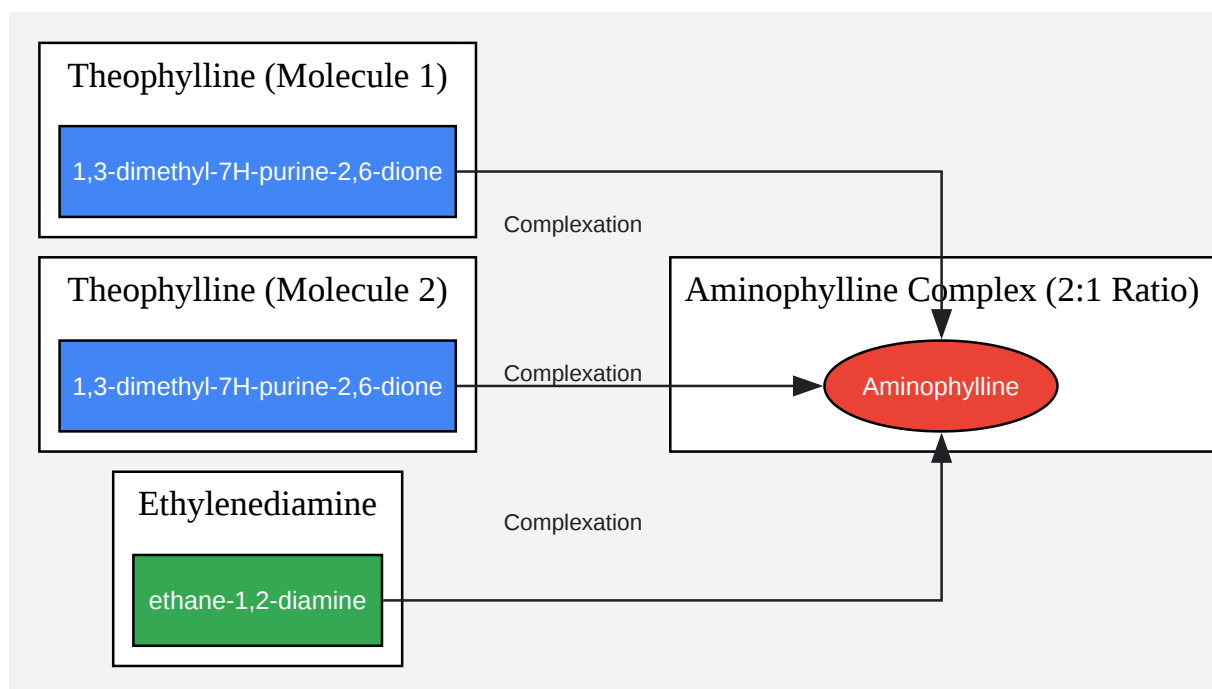
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An In-depth Technical Guide to **Aminophylline**: A Theophylline-Ethylenediamine Complex

## Introduction

**Aminophylline** is a pharmaceutical compound consisting of a 2:1 complex of the bronchodilator theophylline and the solubilizing agent ethylenediamine.[1][2] It is primarily utilized in the management of respiratory diseases, particularly asthma and chronic obstructive pulmonary disease (COPD), to alleviate reversible airway obstruction.[2][3][4] The formation of this complex significantly enhances the aqueous solubility of theophylline, facilitating its administration, especially in intravenous formulations.[3][5] Once administered, **aminophylline** dissociates in the body to release theophylline, which is the pharmacologically active component, and ethylenediamine.[6][7] Theophylline exerts its therapeutic effects through multiple mechanisms, including inhibition of phosphodiesterase enzymes and antagonism of adenosine receptors.[6][8][9] This guide provides a detailed technical overview of **aminophylline**, focusing on its physicochemical properties, mechanism of action, pharmacokinetics, and relevant experimental protocols for its synthesis and analysis.



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Caption: Logical relationship of the **aminophylline** complex formation.

## Physicochemical Properties

**Aminophylline** is typically found as a dihydrate.[2] The ethylenediamine component improves the solubility of theophylline in water.[2] Upon exposure to air, **aminophylline** can gradually lose ethylenediamine and absorb carbon dioxide, liberating free theophylline.[2][10] Its solutions are alkaline.[2]

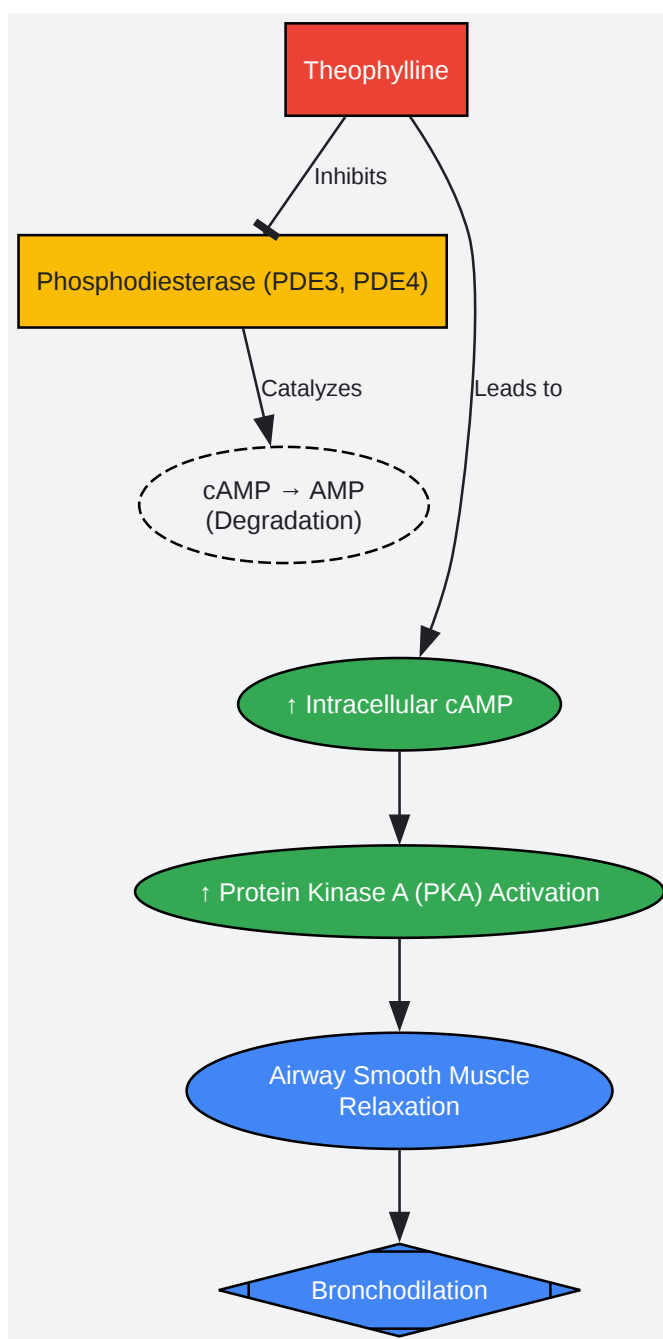
Property	Data	Reference(s)
Chemical Name	1,3-Dimethyl-7H-purine-2,6-dione; ethane-1,2-diamine	[1][2]
Molecular Formula	C <sub>16</sub> H <sub>24</sub> N <sub>10</sub> O <sub>4</sub> (Anhydrous)	[1]
Molar Mass	420.43 g/mol (Anhydrous)	[1][2]
Appearance	White or slightly yellowish granules or powder with a slight ammoniacal odor and a bitter taste.	[2][11]
Solubility	Soluble in water. 1 g dissolves in 25 mL of water. Insoluble in alcohol and ether.	[2]
pH of Solution	8.0 - 9.5 (for a 1.0 g in 25 mL water solution)	[12]
Melting Point (Theophylline component)	271°C - 275°C (after precipitation from aminophylline solution)	[12]
Composition	A 2:1 complex of theophylline and ethylenediamine. Contains approximately 79% anhydrous theophylline by weight (as dihydrate).	[1][13]

## Mechanism of Action

The pharmacological effects of **aminophylline** are attributable to the theophylline component. [6] Theophylline has two primary modes of action: relaxation of bronchial smooth muscle (bronchodilation) and suppression of airway responsiveness to stimuli (non-bronchodilator prophylactic effects).[9][14] These actions are mediated through several molecular pathways.

## Phosphodiesterase (PDE) Inhibition

Theophylline non-selectively inhibits phosphodiesterase enzymes, particularly PDE3 and PDE4.[3][8][14][15] Inhibition of these enzymes prevents the degradation of intracellular cyclic adenosine monophosphate (cAMP).[16] The resulting increase in cAMP levels activates Protein Kinase A (PKA), which in turn leads to the relaxation of airway smooth muscle, causing bronchodilation.[8]

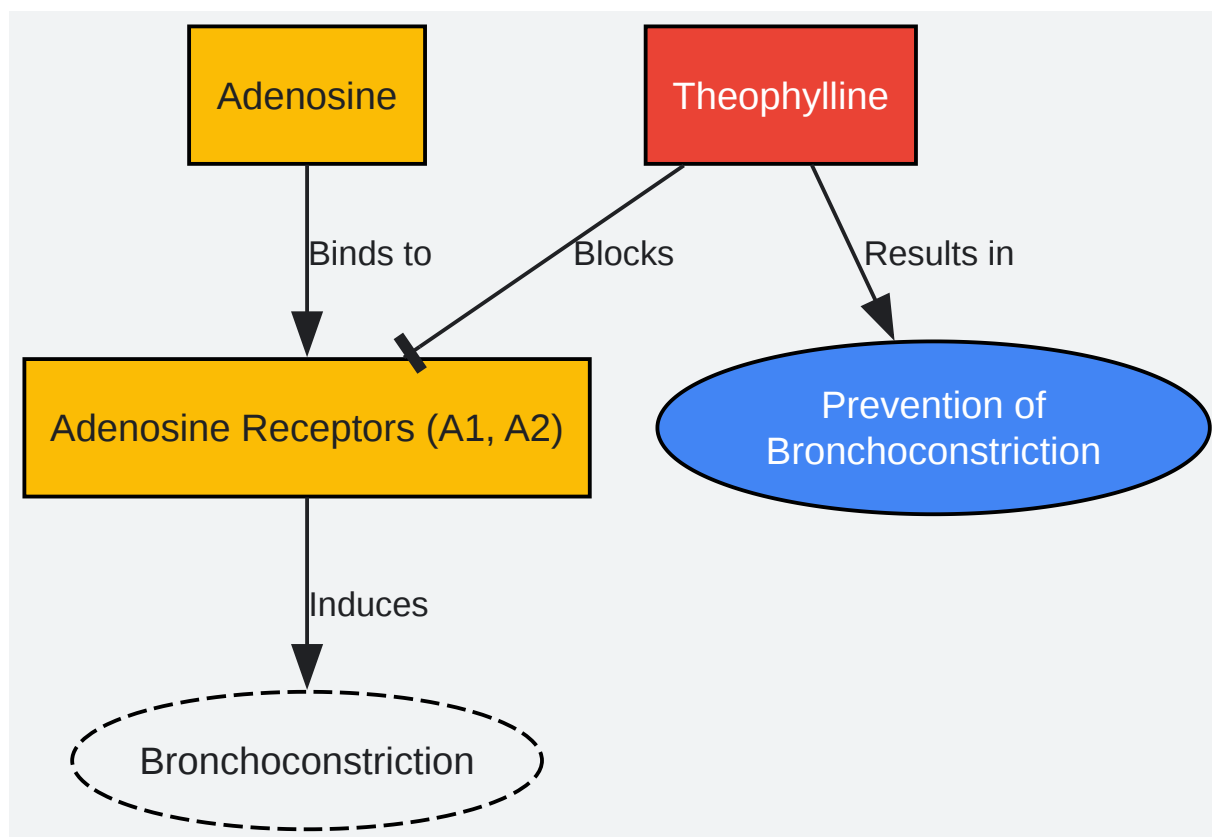


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Caption: Theophylline's phosphodiesterase (PDE) inhibition pathway.

## Adenosine Receptor Antagonism

Theophylline also acts as a non-selective antagonist at adenosine receptors (A1, A2, and A3). [8][17] Adenosine can induce bronchoconstriction in asthmatic patients.[16] By blocking adenosine receptors, theophylline prevents these bronchoconstrictive effects.[9][16] This antagonism is also thought to contribute to some of the drug's side effects, such as cardiac arrhythmias and seizures.[18]



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Caption: Theophylline's adenosine receptor antagonism pathway.

## Other Mechanisms

Other proposed mechanisms of action for theophylline include:

- Histone Deacetylase (HDAC) Activation: Theophylline can activate HDAC2, which helps to reduce the expression of inflammatory genes.[8][9]
- Inhibition of Nuclear Factor-kappaB (NF-κB): It can prevent the translocation of this pro-inflammatory transcription factor to the nucleus.[8]
- Increased Interleukin-10 Secretion: IL-10 is a cytokine with broad anti-inflammatory properties.[8]

## Pharmacokinetics

Following administration, **aminophylline** is completely absorbed and converted to theophylline.[4] The pharmacokinetic properties are therefore those of theophylline. The drug has a narrow therapeutic window, and serum concentrations require careful monitoring to avoid toxicity.[4][8] The therapeutic range for bronchodilation is generally considered to be 5-20 mcg/mL, with an optimal range of 10-15 mcg/mL to maximize efficacy and minimize adverse events.[4][13][19]

Parameter	Value / Range	Reference(s)
Bioavailability (Oral)	Rapidly and completely absorbed.	[9]
Protein Binding	~40% (primarily to albumin).	[4][9]
Volume of Distribution (Vd)	0.3 - 0.7 L/kg.	[4][6]
Metabolism	Hepatic, via cytochrome P450 enzymes (primarily CYP1A2, also CYP2E1 and CYP3A3). Major metabolite is 1,3-dimethyluric acid.	[9][14][18]
Elimination Half-Life	7-9 hours in non-smoking adults. Varies significantly with age, smoking status, and concurrent diseases (e.g., heart failure, liver disease).	[2][6]
Clearance	Varies significantly among populations: - Adults (non-smoking asthmatics): 0.65 mL/kg/min - Children (1-4 years): 1.7 mL/kg/min - Elderly (>60 years): 0.41 mL/kg/min - Smokers have increased clearance due to CYP1A2 induction.	[6][18]

## Experimental Protocols

### Synthesis of Anhydrous Aminophylline

This protocol is based on a method for preparing anhydrous **aminophylline** using an organic solvent.[20]

Objective: To synthesize anhydrous **aminophylline** from theophylline and ethylenediamine.

## Materials:

- Theophylline ( $C_7H_8N_4O_2$ )
- Ethylenediamine ( $C_2H_8N_2$ )
- Tetrahydrofuran (THF)
- Four-hole boiling flask
- Stirrer
- Reflux condenser
- Ice bath
- Vacuum filtration apparatus
- Vacuum oven

## Methodology:

- Add 7.2g (0.04 mol) of theophylline to a 250 mL four-hole boiling flask.
- Add 36 mL of tetrahydrofuran to the flask and stir at 20°C until the mixture is uniform.
- While maintaining the temperature at 20°C, add 1.2g (0.02 mol) of ethylenediamine dropwise to the suspension. The molar ratio of theophylline to ethylenediamine should be 2:1.
- After the addition is complete, heat the mixture to reflux.
- Maintain the reflux for 1 hour.
- Following the reflux period, rapidly cool the flask in an ice bath to induce crystallization. Cool to a temperature of 5°C.
- Maintain this temperature for 1 hour to allow for complete crystallization.
- Filter the resulting precipitate using a vacuum filtration apparatus.

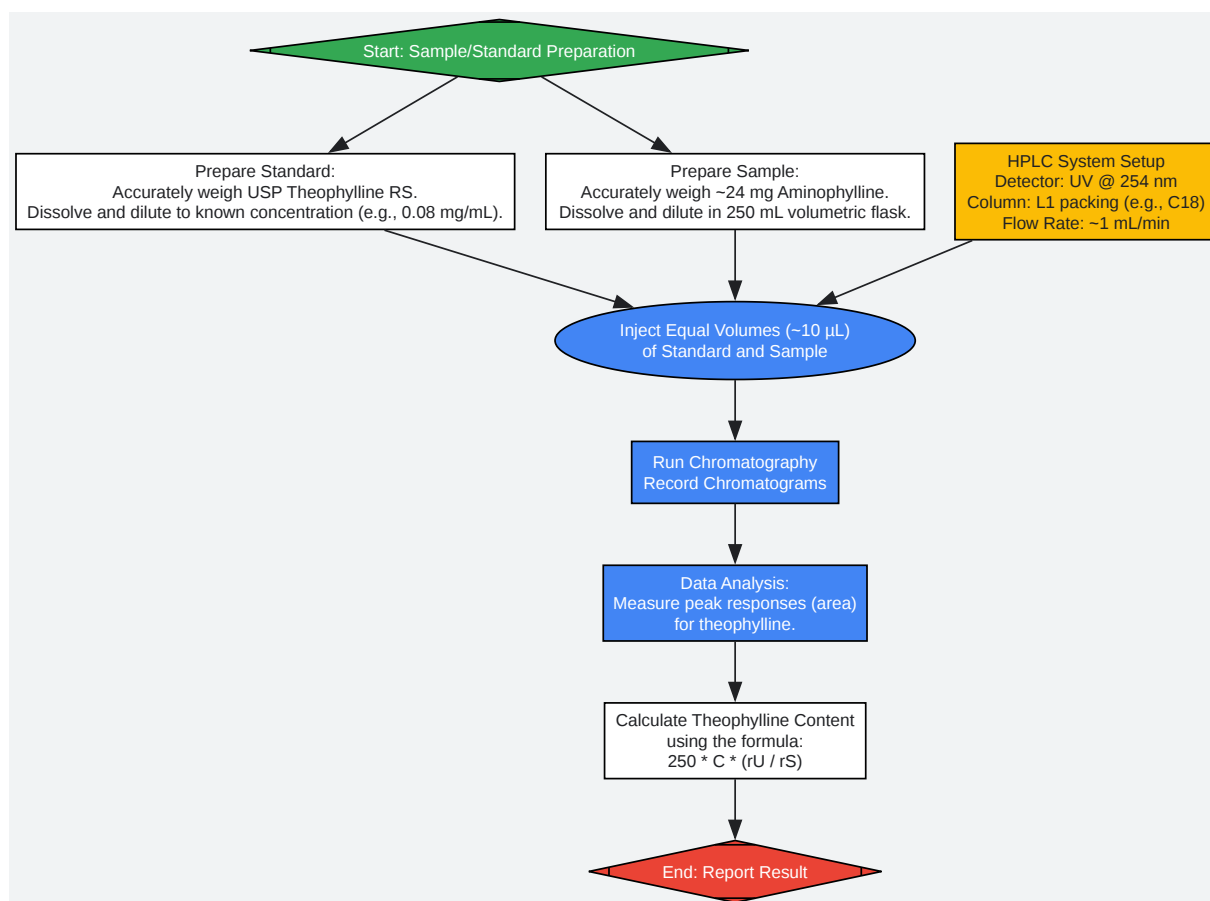


- The filtrate containing THF can be concentrated for solvent recovery.
- Dry the collected filter cake (**aminophylline** anhydrous) in a vacuum oven at 40°C under 0.08 MPa pressure for 1 hour.[\[20\]](#)

## Assay of Theophylline in Aminophylline by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for the quantitative determination of theophylline in an **aminophylline** sample, as adapted from pharmacopeial methods.[\[21\]](#)

Objective: To determine the percentage of theophylline in an **aminophylline** sample.



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Caption: A typical experimental workflow for HPLC analysis of **aminophylline**.

Materials & Equipment:

- **Aminophylline** sample
- USP Theophylline Reference Standard (RS)
- HPLC-grade water and solvent (e.g., acetonitrile, methanol)
- Buffer salts (e.g., phosphate buffer)
- HPLC system with UV detector, pump, and C18 column (packing L1)
- Volumetric flasks, pipettes, and syringes

#### Methodology:

- **Mobile Phase Preparation:** Prepare a suitable mobile phase. A common mobile phase consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. The exact composition should be optimized for system suitability.
- **Diluent Preparation:** Prepare the diluent, which is often the mobile phase or a component of it.
- **Standard Preparation:** Accurately weigh a quantity of USP Theophylline RS and dissolve it in the diluent. Dilute quantitatively to obtain a final solution with a known concentration of about 0.08 mg/mL.
- **Assay (Sample) Preparation:** Accurately weigh about 24 mg of the **Aminophylline** sample. Transfer it to a 250-mL volumetric flask. Dissolve in and dilute to volume with the diluent, then mix thoroughly.
- **Chromatographic Conditions:**
  - Detector: UV, 254 nm
  - Column: 3.9-mm x 15-cm; packing L1 (C18)
  - Flow Rate: About 1.0 mL/minute
  - Injection Volume: About 10 µL

- **System Suitability:** Inject a resolution solution (containing theophylline and a related substance like theobromine) to ensure the resolution between the peaks is adequate ( $R > 3.0$ ). Perform replicate injections of the Standard preparation; the relative standard deviation (RSD) should not be more than 2.0%.
- **Procedure:**
  - Separately inject equal volumes of the Standard preparation and the Assay preparation into the chromatograph.
  - Record the chromatograms and measure the peak area responses for the theophylline peaks.
- **Calculation:** Calculate the quantity (in mg) of theophylline ( $C_7H_8N_4O_2$ ) in the portion of **Aminophylline** taken using the formula:
  - $\text{Quantity (mg)} = 250 * C * (rU / rS)$
  - Where C is the concentration (mg/mL) of USP Theophylline RS in the Standard preparation, rU is the peak response from the Assay preparation, and rS is the peak response from the Standard preparation.[\[21\]](#)

## Identification Test

This protocol is a classic chemical identification test for **aminophylline** based on the properties of its constituent parts.[\[12\]](#)[\[21\]](#)

**Objective:** To confirm the identity of an **aminophylline** sample.

**Methodology:**

- **Theophylline Precipitation:**
  - Dissolve approximately 0.5 g of the **aminophylline** sample in 20 mL of water.
  - With constant stirring, add 1 mL of 3N hydrochloric acid. A white precipitate of theophylline will form.

- Filter the precipitate, wash it with small portions of cold water, and dry at 105°C for 1 hour.
- Confirmation: The melting point of the obtained theophylline precipitate should be between 270°C and 274°C.[21]
- Ethylenediamine Reaction (Murexide Test on Theophylline):
  - Take about 10 mg of the dried precipitate from the previous step and place it in a porcelain dish.
  - Add 1 mL of hydrochloric acid and 0.5 mL of hydrogen peroxide (~6%).
  - Evaporate to dryness on a water bath. The residue will be reddish.
  - Add one drop of ammonia solution. The residue will turn a purple color (murexide). This color is destroyed by the addition of a strong base like sodium hydroxide.[10]
- Ethylenediamine Confirmation:
  - To the filtrate retained from the theophylline precipitation step, add 0.5 mL of benzenesulfonyl chloride and 5 mL of 1N sodium hydroxide to make the solution alkaline.
  - Shake for 10 minutes, then acidify with 5 mL of 3N hydrochloric acid.
  - Chill the solution to collect the precipitated disulfonamide of ethylenediamine.
  - Confirmation: The dried precipitate should have a melting point between 164°C and 171°C.[21]

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